Cas no 1349708-64-0 (Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate)
Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate Chemical and Physical Properties
Names and Identifiers
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- 2-(3-Hydroxymethylphenyl)nicotinic acid methyl ester
- methyl 2-[3-(hydroxymethyl)phenyl]pyridine-3-carboxylate
- 1349708-64-0
- Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate
- DTXSID201158175
- Methyl2-(3-(hydroxymethyl)phenyl)nicotinate
- 3-Pyridinecarboxylic acid, 2-[3-(hydroxymethyl)phenyl]-, methyl ester
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- MDL: MFCD20233057
- Inchi: 1S/C14H13NO3/c1-18-14(17)12-6-3-7-15-13(12)11-5-2-4-10(8-11)9-16/h2-8,16H,9H2,1H3
- InChI Key: ISTVLGRQRPQXLC-UHFFFAOYSA-N
- SMILES: OCC1C=CC=C(C=1)C1C(C(=O)OC)=CC=CN=1
Computed Properties
- Exact Mass: 243.08954328g/mol
- Monoisotopic Mass: 243.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 59.4Ų
Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AX90239-2.5g |
Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate |
1349708-64-0 | 95% | 2.5g |
$1203.00 | 2024-04-20 |
Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate Related Literature
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate
Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate: A Comprehensive Overview
Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate, also known by its CAS number 1349708-64-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of nicotinates, which are derivatives of nicotinic acid, a key component in various biological processes. The structure of Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate includes a methyl group attached to the nicotinate moiety, along with a hydroxymethyl-substituted phenyl ring. This unique structure contributes to its diverse applications and potential biological activities.
The synthesis of Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate involves a series of well-established organic reactions, including Friedel-Crafts alkylation and esterification. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall production costs and enhancing the scalability of this compound. Researchers have also explored the use of microwave-assisted synthesis to optimize reaction conditions, further highlighting the versatility of this compound in modern chemical processes.
From a pharmacological perspective, Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate has shown promising activity in various bioassays. Studies conducted in vitro have demonstrated its potential as an anti-inflammatory agent, with mechanisms involving the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, recent research has explored its role in modulating cellular signaling pathways, particularly those involving NF-κB and MAPK, which are critical in inflammatory responses and cancer progression.
The application of Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate extends beyond pharmacology into materials science. Its ability to form stable complexes with metal ions has led to its use in the development of novel coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties, such as high surface area and selective adsorption capabilities, making them valuable in catalysis, gas storage, and sensing technologies.
In terms of safety and environmental impact, recent studies have focused on the biodegradation pathways of Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate. Results indicate that under aerobic conditions, the compound undergoes rapid microbial degradation, minimizing its persistence in aquatic environments. This finding is particularly relevant for industries involved in chemical manufacturing, as it aligns with global efforts to develop eco-friendly chemical products.
Looking ahead, the future of Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate appears promising. Ongoing research is exploring its potential as a lead compound for drug development, particularly in the treatment of chronic inflammatory diseases and cancer. Furthermore, advancements in green chemistry are expected to enhance its production efficiency while reducing environmental footprints. As a result, this compound is poised to play a pivotal role in both academic research and industrial applications.
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